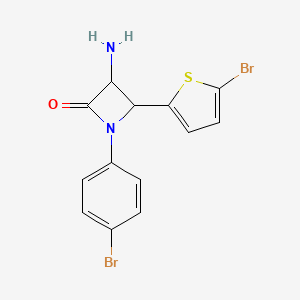

3-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one

Description

3-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one is a β-lactam derivative featuring an azetidin-2-one (four-membered cyclic amide) core. The molecule is substituted with a 4-bromophenyl group at position 1, a 5-bromothiophen-2-yl moiety at position 4, and an amino group at position 2. This compound belongs to a class of bioactive azetidinones, which are known for their antimicrobial, antiproliferative, and enzyme-inhibitory properties .

Properties

Molecular Formula |

C13H10Br2N2OS |

|---|---|

Molecular Weight |

402.11 g/mol |

IUPAC Name |

3-amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one |

InChI |

InChI=1S/C13H10Br2N2OS/c14-7-1-3-8(4-2-7)17-12(11(16)13(17)18)9-5-6-10(15)19-9/h1-6,11-12H,16H2 |

InChI Key |

KBTGOGISGUYLEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C(C(C2=O)N)C3=CC=C(S3)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 5-bromothiophene-2-carboxylic acid.

Formation of Intermediates: The starting materials undergo a series of reactions, including condensation and cyclization, to form key intermediates.

Cyclization: The intermediates are then subjected to cyclization reactions under specific conditions to form the azetidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one, we compare it with structurally analogous azetidin-2-one derivatives reported in recent literature.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity Halogenation: Bromine substituents (as in the target compound and compound 11) enhance lipophilicity and may improve membrane permeability compared to methoxy or nitro groups . Amino vs.

Heterocyclic Moieties

- The 5-bromothiophen-2-yl group in the target compound introduces sulfur-based π-π interactions, contrasting with the nitrogen-rich thiazole (compound 11) or chromene-oxazole hybrids (compound 32). Thiophene’s electron-rich nature may enhance binding to aromatic residues in enzymes or receptors .

Synthesis Challenges Low yields (4–9%) in chloro-azetidinones (e.g., 10ecis, 10g ) suggest steric hindrance during β-lactam ring formation. The target compound’s synthesis may face similar challenges due to bulky brominated substituents.

Spectroscopic Trends

- Brominated aromatic protons in analogs (e.g., compound 11: δ 7.3–7.6 ) align with predicted shifts for the target’s 4-bromophenyl and 5-bromothiophenyl groups.

Biological Activity

The compound 3-Amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one (CAS No. 1291491-24-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 323.21 g/mol. The compound features a complex structure characterized by the presence of bromine atoms and an azetidine ring, which may contribute to its biological properties.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁Br₂N₂OS |

| Molecular Weight | 323.21 g/mol |

| SMILES | C1CC(C(=O)N1)C2=C(C=C(S2)Br)C(=C(N)C3=CC=C(C=C3)Br)N |

| InChI Key | MVRBCEKNBCVISO-UHFFFAOYSA-N |

Antimicrobial Activity

Similar compounds have shown promising results against bacterial and fungal pathogens. The presence of bromine and sulfur in the structure may enhance antimicrobial activity due to their role in disrupting microbial membranes or interfering with metabolic processes.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : The ability to trigger programmed cell death pathways has been observed in related azetidine derivatives.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic effects.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of a series of azetidine derivatives, including those structurally related to this compound. The results demonstrated significant inhibition of cell growth in various human cancer cell lines, with IC50 values indicating potent activity.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of brominated thiophene derivatives. The study reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that the bromine substituents enhance membrane disruption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.